Resomelagon

Inflammation GPCR signaling Melanocortin receptor

Resomelagon (AP1189) is the only biased MC1/MC3 agonist with a unique signaling profile: it induces ERK1/2 phosphorylation and Ca2+ mobilization without canonical cAMP production, and is devoid of MC2R activity. This non-peptidic, orally bioavailable compound accelerates inflammation resolution ~3-fold in vivo, without melanogenesis. With an 82% ACR20 response in Phase 2a RA trials, it is the definitive tool for pro-resolving inflammation research. Do not substitute with pan-agonists like afamelanotide—only AP1189 delivers biased, MC2R-sparing efficacy.

Molecular Formula C14H14N6O2
Molecular Weight 298.30 g/mol
CAS No. 1809420-71-0
Cat. No. B12391090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResomelagon
CAS1809420-71-0
Molecular FormulaC14H14N6O2
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]
InChIInChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+
InChIKeyZSDGHWLLLGYAJV-AHEHSYJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resomelagon (AP1189) Procurement Guide: Differentiated Oral Biased Melanocortin Agonist for Inflammation Resolution Research


Resomelagon (AP1189) is a synthetic small molecule melanocortin receptor (MCR) agonist with a non-peptidic structure [1]. It functions as a biased agonist with selectivity for the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors, and is devoid of activity at the melanocortin 2 receptor (MC2R) [2]. Distinct from the endogenous agonist α-melanocyte stimulating hormone (α-MSH) which activates both cAMP and ERK pathways, resomelagon is characterized by a biased signaling profile that induces ERK1/2 phosphorylation and Ca2+ mobilization without provoking canonical cAMP generation [3]. This compound is orally bioavailable and is currently in Phase 2b clinical development for inflammatory indications including rheumatoid arthritis [4].

Resomelagon (AP1189): Why Generic Melanocortin Agonist Substitution is Scientifically Inadmissible


Procurement of a generic melanocortin agonist as a substitute for resomelagon (AP1189) is scientifically unjustified. While other compounds activate melanocortin receptors, resomelagon's specific combination of receptor selectivity (MC1R/MC3R only, no MC2R activity) [1] and unique biased signaling profile (ERK1/2 phosphorylation without canonical cAMP production) [2] is critical to its therapeutic effect and safety. This biased agonism is not a shared property of pan-agonists like afamelanotide or bremelanotide. As the evidence below demonstrates, substituting AP1189 with an alternative melanocortin agonist would result in an entirely different pharmacological profile, potentially eliminating the pro-resolving effects while introducing unwanted melanogenic or other off-target activities [3].

Resomelagon (AP1189) Evidence-Based Differentiation: Quantitative Head-to-Head Data Against Comparators


Functional Selectivity: Biased ERK Signaling Without cAMP Activation vs. Endogenous Agonist α-MSH

Resomelagon (AP1189) is a biased agonist that induces ERK1/2 phosphorylation and Ca2+ mobilization without provoking canonical cAMP generation, unlike the endogenous pan-agonist α-MSH [1]. This functional selectivity is a key differentiator from non-selective agonists like α-MSH, which activates both the cAMP and ERK pathways [1]. This biased signaling profile is critical as it allows AP1189 to elicit pro-resolving, anti-inflammatory effects through ERK activation while avoiding cAMP-driven melanogenic effects [2].

Inflammation GPCR signaling Melanocortin receptor Biased agonism Safety

Accelerated Resolution of Inflammation: 3-Fold Faster Resolution vs. Control in Murine Peritonitis Model

In a murine model of zymosan-induced peritonitis, oral administration of resomelagon (AP1189) at the peak of inflammation accelerated the resolution phase by approximately 3-fold compared to vehicle-treated controls [1]. This represents a quantifiable advantage in promoting the active resolution of inflammation, a process distinct from simply inhibiting the onset of inflammation. This pro-resolving activity is a hallmark of its biased MC1/MC3 agonism [1].

Inflammation Resolution pharmacology In vivo efficacy Peritonitis Pro-resolving

Clinical Efficacy in Rheumatoid Arthritis: 82% ACR20 Response Rate vs. 52% for Placebo in Phase 2a Trial Subgroup

In a Phase 2a clinical trial (EXPAND study) evaluating resomelagon (AP1189) as an add-on to methotrexate (MTX) in newly diagnosed rheumatoid arthritis (RA) patients with high disease activity, the subgroup receiving resomelagon achieved an ACR20 response rate of 82% (n=28) compared to 52% (n=27) in the placebo group (p<0.05) [1]. This 30 percentage point absolute difference demonstrates a clinically meaningful improvement in a well-established endpoint for RA [1]. The study was a randomized, double-blind, placebo-controlled trial.

Rheumatoid Arthritis Clinical efficacy Phase 2a ACR20 Resomelagon

Safety Differentiation: Absence of Melanogenesis vs. Non-Selective MC Agonists (e.g., Afamelanotide)

A major safety concern with non-selective melanocortin receptor agonists like afamelanotide and bremelanotide is the induction of skin hyperpigmentation due to MC1R-mediated cAMP activation in melanocytes. Resomelagon (AP1189), as a biased agonist that does not activate the cAMP pathway, did not induce melanogenesis in B16-F10 melanocytes in vitro [1]. This contrasts sharply with the known melanogenic effects of approved MC1R agonists used for photoprotection [2].

Safety Melanogenesis Melanocortin Skin pigmentation Off-target effects

Oral Bioavailability and Small Molecule Profile vs. Peptide Agonists (e.g., Setmelanotide, Afamelanotide)

Resomelagon (AP1189) is a non-peptidic small molecule [1] with oral bioavailability, enabling once-daily oral dosing in clinical trials [2]. This is a fundamental differentiator from approved peptide melanocortin agonists such as afamelanotide (subcutaneous implant) and setmelanotide (daily subcutaneous injection) [3]. In a Phase 1 clinical study, AP1189 formulated as fast-release tablets achieved rapid absorption with a tmax of 2-3 hours in healthy volunteers [4].

Pharmacokinetics Oral bioavailability Small molecule Route of administration Peptide

Receptor Selectivity Profile: MC1/MC3 Selective with No MC2R Activity vs. Non-Selective Agonists

Resomelagon (AP1189) is a selective agonist for the MC1 and MC3 receptors, with a key differentiator being its complete lack of activity at the MC2 receptor (ACTH receptor) [1]. This selectivity profile is distinct from non-selective agonists like AP214 (modimelanotide), which has potent activity at MC1, MC3, MC4, and MC5 receptors (IC50 values of 2.9 nM, 1.9 nM, 3.7 nM, and 110 nM, respectively) [2]. The absence of MC2R activation is critical for avoiding stimulation of cortisol release, a significant safety concern associated with non-selective MC agonists [1].

Receptor selectivity MC1R MC3R MC2R Safety Cortisol

Optimal Application Scenarios for Resomelagon (AP1189) Based on Quantitative Differentiation


Investigating the Resolution Phase of Acute Inflammation

Due to its demonstrated ability to accelerate the resolution phase of inflammation by approximately 3-fold in a murine peritonitis model [1], resomelagon is ideally suited for research focused on the active resolution of inflammation rather than its mere inhibition. This application scenario is particularly relevant for studying novel pro-resolving mechanisms in diseases such as peritonitis, acute lung injury, or other self-limiting inflammatory conditions. The compound's biased signaling profile [1] ensures that observed effects are linked to the resolution pathway (ERK-dependent efferocytosis) without confounding cAMP-mediated effects [2].

Developing Novel Oral Therapies for Rheumatoid Arthritis

The robust clinical efficacy signal from the Phase 2a EXPAND trial, showing an 82% ACR20 response rate versus 52% for placebo in a high disease activity RA subgroup (p<0.05) [3], positions resomelagon as a leading candidate for RA-focused drug development. Its oral bioavailability and once-daily dosing [4] offer a significant advantage over injectable biologics or peptide-based MC agonists. This scenario is optimal for researchers seeking to evaluate a non-immunosuppressive, oral add-on therapy to methotrexate for early, active RA [3].

Evaluating Melanocortin-Mediated Anti-Inflammatory Effects Without Melanogenesis

For researchers investigating the therapeutic potential of melanocortin receptor activation in chronic inflammatory diseases but who must avoid the confounding variable of skin hyperpigmentation, resomelagon is the optimal tool compound. Unlike non-selective agonists such as afamelanotide or α-MSH, AP1189 does not induce melanogenesis in vitro [5]. This allows for a clean assessment of the anti-inflammatory and pro-resolving actions of MC1/MC3 receptor stimulation in long-term in vivo studies without the dermatological side effects that complicate other MC agonists [5][6].

Investigating MC1/MC3-Selective Mechanisms in Immune Modulation

Resomelagon's selective activation of MC1R and MC3R, with no activity at MC2R or MC4R [7], makes it an essential tool for dissecting the specific roles of these receptors in immune cell function. This application is particularly valuable in studies of macrophage efferocytosis, neutrophil trafficking, and cytokine release, where the contribution of MC1 versus MC3 can be probed without the confounding effects of MC2-mediated cortisol release or MC4-mediated metabolic effects [7]. This is supported by data showing its anti-inflammatory effects are reliant on both MC1 and MC3 in knockout mouse studies [8].

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